1-Phenyl-4-(pyridine-2-carbonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-8-4-5-9-17-15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRTXPPPHAQOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenyl N Pyridin 2 Ylcarbonylpiperazine and Its Analogues
Foundational Synthetic Routes to the Piperazine (B1678402) Core
The piperazine scaffold is a prevalent feature in many biologically active compounds, leading to the development of numerous synthetic strategies for its construction. mdpi.comnih.gov These methods often begin with acyclic precursors that are induced to form the six-membered heterocyclic ring.
Cyclization of linear diamine precursors is a common and effective method for creating the piperazine ring. researchgate.net One prominent approach is the reductive cyclization of dioximes. This method involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization, using catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, to yield the piperazine product. mdpi.comnih.gov This process is advantageous as it allows for the construction of piperazines with various substituents on both carbon and nitrogen atoms. nih.gov
Another key strategy involves the reaction of amino compounds in the presence of a catalyst. For instance, heating aminoethylethanolamine or diethylene triamine with a Raney nickel catalyst can produce piperazine, although yields can be moderate. google.com A process using a Nickel-Magnesium Oxide (Ni-MgO) catalyst to react ethanolamine with ammonia at high temperatures (200-275 °C) has also been shown to produce a relatively high yield of piperazine. google.com Gold-catalyzed cyclization of alkynylamines has also been established as a convenient method for constructing piperazine derivatives. rsc.org
Reductive amination is another versatile tool. For example, polyamines containing the piperazine scaffold can be synthesized using sodium triacetoxyborohydride as a mild reducing agent in reactions between piperazine-containing amines and ketones. nih.gov
| Cyclization Strategy | Precursors | Key Reagents/Catalysts | Outcome | Reference |
| Reductive Cyclization | Dioximes (from primary amines and nitrosoalkenes) | 5%-Pd/C or Raney Nickel, H₂ | C,N-substituted piperazines | mdpi.comnih.gov |
| Catalytic Amination | Aminoethylethanolamine, Diethylene triamine | Raney Nickel | Piperazine | google.com |
| Catalytic Amination | Ethanolamine, Ammonia | Ni-MgO | Piperazine | google.com |
| Gold-Catalyzed Cyclization | Alkynylamines | Gold catalyst (1.0 mol%) | Piperazine derivatives | rsc.org |
| Reductive Amination | 2-(piperazin-1-yl)ethanamine, 1-methylpiperidin-4-one | Sodium triacetoxyborohydride | N-substituted piperazine | nih.gov |
The formation of the piperazine ring can also be achieved through sequential nucleophilic substitution reactions. A classical approach involves the reaction of an aniline with bis-(2-haloethyl)amine. mdpi.com This method builds the piperazine ring directly onto the aromatic amine precursor.
A versatile and widely used method involves the reaction of diethanolamine with hydrobromic acid (HBr) to generate bis(2-bromoethyl)amine in situ. This reactive intermediate is not isolated but is directly treated with a primary amine, such as p-anisidine, in a one-pot synthesis to form the N-arylpiperazine. core.ac.uk This avoids handling the carcinogenic bis(2-chloroethyl)amine. core.ac.uk Cascade double nucleophilic substitution provides another pathway to piperazin-2-one derivatives, which can be further modified. bohrium.com
Regioselective Introduction of Phenyl and Pyridine-2-carbonyl Moieties
Once the piperazine core is available, or more commonly, a monosubstituted precursor like 1-phenylpiperazine is obtained, the second substituent must be introduced selectively at the remaining nitrogen atom.
The installation of the pyridine-2-carbonyl group is typically accomplished through an N-acylation reaction. This involves reacting a monosubstituted piperazine, such as 1-phenylpiperazine, with a derivative of picolinic acid (pyridine-2-carboxylic acid). The most common acylating agent is the corresponding acyl chloride, picolinoyl chloride. The reaction of piperazine with chloroacetyl chloride, for example, proceeds in the presence of a base like anhydrous potassium carbonate (K₂CO₃) to yield the acylated product. nih.gov
Alternatively, the carboxylic acid itself can be coupled directly with the piperazine using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) facilitate the formation of the amide (carboxamide) bond between the piperazine nitrogen and the carboxylic acid. acgpubs.org The choice of solvent and base is crucial for achieving high yields and purity.
The activation of pyridine (B92270) derivatives with acylating agents like pivaloyl chloride can generate N-acylpyridinium ions, which are highly reactive intermediates in functionalizing pyridines and forming related amide structures. researchgate.netscripps.edu
The introduction of the phenyl group onto a piperazine nitrogen is a key step that can be performed either on piperazine itself to form 1-phenylpiperazine or on a pre-acylated piperazine. The most prominent methods for this C-N bond formation are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. mdpi.comingentaconnect.com
This reaction allows for the coupling of piperazine with aryl halides (e.g., bromobenzene or chlorobenzene) or triflates. ingentaconnect.comgu.se The process utilizes a palladium catalyst, often in combination with a specialized phosphine ligand, and a base. acs.orgnih.gov The versatility of the Buchwald-Hartwig reaction has made it a cornerstone for synthesizing N-arylpiperazines, accommodating even sterically hindered and electron-rich aryl chlorides. acs.orgorganic-chemistry.org A notable advantage is the ability to perform these reactions under mild, and sometimes even aerobic and solvent-free, conditions. acs.orgorganic-chemistry.org
Other methods for N-arylation include the copper-catalyzed Ullmann–Goldberg reaction and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. mdpi.com The synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, for instance, can be achieved by reacting 1-[2-fluoro-phenyl]piperazine with a thiol in the presence of a base, demonstrating an SNAr pathway. google.com
| Arylation Method | Reactants | Catalyst/Reagents | Key Features | Reference |
| Buchwald-Hartwig Amination | Piperazine, Aryl Halide/Triflate | Palladium catalyst, Phosphine ligand, Base | High versatility, mild conditions, tolerates various functional groups. | mdpi.comingentaconnect.comacs.org |
| Ullmann–Goldberg Reaction | Piperazine, Aryl Halide | Copper catalyst, Base | Classic method for N-arylation. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, Electron-deficient Arene | Base | Requires activated aryl system. | mdpi.comgoogle.com |
For direct coupling of a carboxylic acid (like picolinic acid) with a piperazine, a variety of carbodiimides (e.g., DIC) and phosphonium or uronium salts (e.g., HBTU) are employed. 5z.com Additives such as pentafluorophenol can be used to pre-activate the carboxylic acid, facilitating the subsequent reaction with the amine. 5z.com The choice of base is also important to neutralize acid byproducts and facilitate the reaction.
Solid-phase synthesis techniques have been developed for creating libraries of piperazine-2-carboxamide derivatives, which allows for rapid optimization and diversification of structures. 5z.com The optimization process also considers factors such as minimizing side reactions and simplifying purification. For instance, in the synthesis of pyrazoline carboxamides, reaction conditions like the choice of solvent (e.g., glacial acetic acid) and temperature are crucial for driving the reaction to completion. acs.org
Derivatization Strategies for Structural Diversity and Analogue Synthesis
Structural modifications are crucial for fine-tuning the pharmacological and pharmacokinetic profile of lead compounds. For the 1-Phenyl-4-(pyridine-2-carbonyl)piperazine scaffold, derivatization allows for the exploration of chemical space around the core structure, which can influence receptor binding, selectivity, and metabolic stability. Synthetic strategies are often modular, allowing for the introduction of a wide variety of functional groups onto the three main components of the molecule.
Functionalization of the Phenyl Substituent
The phenyl ring attached to the N1 nitrogen of the piperazine core is a common target for functionalization to modulate the electronic and steric properties of the molecule. The primary strategies for introducing this diversity involve either starting with a pre-functionalized aniline or aryl halide or performing reactions on the N-phenylpiperazine core.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. mdpi.comnih.govresearchgate.net This reaction allows for the coupling of a substituted aryl halide (bromide, chloride, or iodide) with piperazine or a piperazine derivative to form the C-N bond. mdpi.comnih.gov This method is highly versatile, tolerating a wide range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups. This enables the synthesis of analogues with substituents at the ortho, meta, and para positions of the phenyl ring.
Alternatively, syntheses can commence from substituted anilines which are then reacted with bis(2-chloroethyl)amine to construct the piperazine ring directly onto the functionalized phenyl group. sci-hub.stgoogle.com While a classic method, it can sometimes be limited by the availability of the required aniline precursors. nih.gov
Studies have shown that substitutions on the phenyl ring can significantly impact the properties of the resulting compounds. For instance, the introduction of hydroxyl or primary amine groups has been noted to increase toxicity in some phenylpiperazine series, whereas aliphatic substitutions often result in profiles comparable to the unsubstituted parent compound. nih.gov
Table 1: Examples of Functionalization Strategies for the Phenyl Substituent
| Starting Material (Aryl Halide) | Reagent | Reaction Type | Resulting Phenyl Substituent |
|---|---|---|---|
| 1-Bromo-4-methoxybenzene | 1-(Pyridine-2-carbonyl)piperazine | Buchwald-Hartwig Amination | 4-Methoxyphenyl |
| 1-Chloro-3-(trifluoromethyl)benzene | 1-(Pyridine-2-carbonyl)piperazine | Buchwald-Hartwig Amination | 3-(Trifluoromethyl)phenyl |
| 4-Iodonitrobenzene | 1-(Pyridine-2-carbonyl)piperazine | Buchwald-Hartwig Amination | 4-Nitrophenyl |
| 2-Bromotoluene | 1-(Pyridine-2-carbonyl)piperazine | Buchwald-Hartwig Amination | 2-Methylphenyl (o-tolyl) |
Structural Modification of the Pyridine Ring
The pyridine-2-carbonyl moiety is another key site for structural modification. Altering the substitution pattern on the pyridine ring can influence the molecule's interaction with biological targets, its polarity, and its metabolic profile. Synthetic methodologies have been developed to access a wide variety of pyridine derivatives with enhanced properties.
A common approach is to utilize a pre-functionalized picolinic acid (pyridine-2-carboxylic acid) or its activated form (e.g., acyl chloride) for the acylation of 1-phenylpiperazine. This allows for the introduction of substituents at positions 3, 4, 5, or 6 of the pyridine ring. A diverse range of substituted picolinic acids are commercially available or can be synthesized through established methods.
For more complex modifications, cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. researchgate.net This involves reacting a halogenated pyridine derivative (e.g., a bromo- or chloropicolinic acid derivative) with a boronic acid to form a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups. researchgate.net Other methods include direct C-H functionalization, which allows for the introduction of substituents onto the pyridine ring without pre-existing handles, although regioselectivity can be a challenge. More advanced techniques like skeletal editing can even transmute atom pairs within the ring, for example, converting a C=N pair to a C=C pair to form a naphthalene core from a pyridine precursor. nih.gov
Table 2: Examples of Synthetic Strategies for Pyridine Ring Modification
| Pyridine Starting Material | Coupling Partner / Reagent | Reaction Type | Resulting Pyridine Substituent |
|---|---|---|---|
| 4-Chloropicolinoyl chloride | 1-Phenylpiperazine | Acylation | 4-Chloro-pyridin-2-yl |
| Methyl 6-bromopicolinate | Phenylboronic acid | Suzuki-Miyaura Coupling | 6-Phenyl-pyridin-2-yl |
| 5-Nitropicolinic acid | 1-Phenylpiperazine (with coupling agent) | Amide Coupling | 5-Nitro-pyridin-2-yl |
| Pyridine N-oxide | Grignard Reagent (e.g., MeMgBr) | Addition/Rearrangement | Methyl-pyridin-2-yl |
Substituent Variations on the Piperazine Nitrogen Atoms
The two nitrogen atoms of the piperazine ring offer distinct opportunities for derivatization. While the N4 nitrogen is acylated with the pyridine-2-carbonyl group in the parent compound, the N1 nitrogen is attached to the phenyl ring. Creating analogues often involves replacing the phenyl group entirely or modifying the acyl group on the N4 nitrogen.
The most common methods for creating N1-arylpiperazines involve palladium-catalyzed reactions like the Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions, which join an aryl halide to the piperazine nitrogen. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable method if the (hetero)aryl ring is sufficiently electron-deficient. mdpi.com
To create diversity beyond a simple phenyl group at N1, other substituents can be introduced. N-alkylation of the piperazine core (prior to acylation) is a common strategy. This can be achieved through nucleophilic substitution with alkyl halides (e.g., alkyl chlorides or bromides) or sulfonates. mdpi.com Another important method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com
While the core structure features a pyridine-2-carbonyl group, the N4 position can be functionalized with a vast array of other acyl groups to generate analogues. This is typically achieved by reacting the N1-phenylpiperazine precursor with different acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). This approach has been used to introduce N-acylated amino acids and other complex moieties onto the piperazine scaffold. nih.gov
Table 3: Examples of Substituent Variations on Piperazine Nitrogens
| Piperazine Precursor | Reagent | Reaction Type | Resulting N1/N4 Substituent |
|---|---|---|---|
| Piperazine | 2-Chloropyridine | SNAr | N1-(Pyridin-2-yl) |
| 1-Phenylpiperazine | Benzoyl chloride | N-Acylation | N4-(Benzoyl) |
| 1-(Pyridin-2-yl)piperazine | Bromoethane | N-Alkylation | N4-Ethyl |
| 1-(4-Methoxyphenyl)piperazine | Acetic Anhydride | N-Acylation | N4-Acetyl |
Chemical Reactivity and Mechanistic Transformations of N Phenyl N Pyridin 2 Ylcarbonylpiperazine Scaffolds
Carbonylation Reactions and C-H Bond Activation
Research into the reactivity of scaffolds closely related to N-phenyl-N'-pyridin-2-ylcarbonylpiperazine has revealed novel carbonylation reactions that proceed through C-H bond activation. These transformations are catalyzed by transition metals, with rhodium complexes showing notable efficacy. A key study on N-(2-pyridinyl)piperazines demonstrated a unique carbonylation process that involves both dehydrogenation of the piperazine (B1678402) ring and subsequent carbonylation at a C-H bond. acs.org
Regioselectivity and Stereoselectivity in Carbonyl Insertion
The regioselectivity of carbonyl insertion in N-(2-pyridinyl)piperazine systems is precisely controlled by the pyridine (B92270) directing group. The carbonylation occurs specifically at a C-H bond on the piperazine ring that is alpha to the nitrogen atom attached to the pyridine ring. acs.org This directing effect ensures that the functionalization is site-selective.
In a rhodium-catalyzed reaction involving N-(2-pyridinyl)piperazines, carbon monoxide, and ethylene, the carbonylation takes place regioselectively at the C-H bond α to the nitrogen atom substituted by the pyridine. acs.org The reaction is also influenced by the electronic properties of substituents on both the pyridine ring and the second nitrogen of the piperazine. Electron-withdrawing groups on the pyridine ring and electron-donating groups on the other piperazine nitrogen tend to enhance the reaction's reactivity. acs.org Information regarding the stereoselectivity of this carbonyl insertion is not extensively documented in the available literature.
Catalytic Systems for Controlled Functionalization
Rhodium complexes have been identified as uniquely active catalysts for the carbonylation of N-(2-pyridinyl)piperazine scaffolds. acs.org Specifically, the cluster complex Rh₄(CO)₁₂ has been effectively used to promote this transformation. acs.org The reaction is typically carried out under a pressure of carbon monoxide and ethylene at elevated temperatures.
The catalytic cycle is understood to involve two main stages: an initial dehydrogenation of the piperazine ring to form an olefin, followed by the carbonylation at a C-H bond of the newly formed double bond. acs.org This process involves the cleavage of an sp³ C-H bond, followed by the cleavage of an sp² C-H bond. acs.org The presence of the pyridine directing group is essential for the carbonylation step to proceed; if it is replaced by a simple phenyl group, the reaction halts after the initial dehydrogenation. acs.org
Table 1: Effect of Substituents on the Rhodium-Catalyzed Carbonylation of N-(2-Pyridinyl)piperazines
| Substituent on Pyridine Ring | Substituent on Piperazine Nitrogen (N') | Relative Reactivity |
| H | Benzyl | Baseline |
| 4-CF₃ | Benzyl | Increased |
| H | Methyl | Increased |
| H | Phenyl | Dehydrogenation only |
Data extrapolated from studies on related N-(2-pyridinyl)piperazine scaffolds. acs.org
Dehydrogenation Processes Involving the Piperazine Ring
The dehydrogenation of the piperazine ring is a key mechanistic step in the rhodium-catalyzed carbonylation of N-(2-pyridinyl)piperazine systems. acs.org This initial transformation is a prerequisite for the subsequent C-H activation and carbonyl insertion. The reaction involves the removal of hydrogen atoms from the piperazine ring to form a more unsaturated structure.
This dehydrogenation is also directed by the N-(2-pyridinyl) group. Interestingly, when the pyridinyl directing group is replaced with a phenyl group on the nitrogen atom, the carbonylation reaction does not proceed, and the reaction stops at the dehydrogenation stage. acs.org This highlights the critical role of the pyridine moiety in facilitating the full catalytic cycle.
Other Advanced Chemical Transformations and Reaction Mechanisms
While the rhodium-catalyzed carbonylation and dehydrogenation of the N-(2-pyridinyl)piperazine core have been specifically investigated, the broader scope of advanced chemical transformations for the precise N-phenyl-N'-pyridin-2-ylcarbonylpiperazine scaffold is less documented. However, the structural motifs present in the molecule suggest potential for other reactions.
The N-phenyl group could, in principle, be a substrate for C-H activation, although the directing influence of the pyridine-2-carbonyl group would likely dominate. General methodologies for the C-H functionalization of N-arylpiperazines have been developed, often utilizing photoredox catalysis to activate C-H bonds alpha to the nitrogen atoms. mdpi.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The applicability of such methods to N-phenyl-N'-pyridin-2-ylcarbonylpiperazine would depend on the interplay between the directing group and the reaction conditions.
Further research is needed to fully explore the synthetic potential of this scaffold and to elucidate the mechanisms of other potential transformations beyond the studied carbonylation and dehydrogenation pathways.
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
While specific NMR spectra for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine are not published, theoretical chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the piperazine (B1678402) ring, and the pyridine (B92270) ring. The aromatic regions would contain complex multiplets corresponding to the five protons of the phenyl group and the four protons of the pyridine ring. The piperazine protons, being in a more flexible ring system, would likely appear as broad signals in the aliphatic region of the spectrum.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom. The carbonyl carbon would be readily identifiable by its characteristic downfield shift. The aromatic carbons of the phenyl and pyridine rings would appear in the typical aromatic region, while the piperazine carbons would be found in the aliphatic region.
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would allow for the mapping of proton-proton and proton-carbon connectivities, confirming the structural assembly of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to define the preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the aromatic rings, and C-N stretching vibrations of the piperazine ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₇N₃O), the calculated exact mass would be determined. HRMS analysis would also reveal the isotopic distribution pattern, further confirming the molecular formula. Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), would provide valuable information about the molecule's structure by showing how it breaks apart under energetic conditions. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and packing in the crystal lattice.
Precise Bond Lengths, Bond Angles, and Torsional Angles
A crystal structure analysis of this compound would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. It would also define the relative orientations of the phenyl and pyridinecarbonyl substituents. Key parameters such as the planarity of the aromatic rings, the geometry of the amide linkage, and any intermolecular interactions like hydrogen bonding or π-stacking would be elucidated. This detailed structural information is vital for understanding the molecule's physical properties and its potential interactions with other molecules.
Conformational Analysis and Polymorphism Studies
Conformational analysis of this compound and its derivatives is crucial for understanding its three-dimensional structure, which in turn influences its physical and biological properties. The central piperazine ring is the key flexible component of the molecule.
Conformational Analysis:
Research on similarly structured piperazine-containing compounds has consistently shown that the piperazine ring predominantly adopts a chair conformation . This conformation is the most thermodynamically stable arrangement as it minimizes steric hindrance and torsional strain among the substituents. In the case of this compound, the phenyl group is attached to one nitrogen atom and the pyridine-2-carbonyl group to the other.
Computational modeling and spectroscopic methods like Nuclear Magnetic Resonance (NMR) are typically employed to determine the preferred conformation in solution. X-ray crystallography provides definitive evidence of the conformation in the solid state. While specific crystallographic data for the title compound is not widely available in public literature, analysis of related structures, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, confirms the chair conformation of the piperazine ring. nih.gov
Below is an interactive table summarizing the expected conformational features based on studies of analogous compounds.
| Feature | Description | Probable State in this compound |
| Piperazine Ring Conformation | The spatial arrangement of the atoms in the piperazine ring. | Predominantly Chair Conformation |
| Substituent Orientation | The positioning of the phenyl and pyridine-2-carbonyl groups relative to the piperazine ring (axial vs. equatorial). | Dependent on steric and electronic factors, with a potential preference for axial orientation of the acyl group. |
| Rotational Isomers | Different spatial arrangements arising from rotation around single bonds, particularly the C-N and C-C bonds of the carbonyl group. | Existence of different rotamers is likely, influencing the overall molecular shape. |
Polymorphism Studies:
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is particularly important in the pharmaceutical industry.
Currently, there are no specific published studies on the polymorphism of this compound. However, the potential for polymorphism exists due to the molecule's conformational flexibility and the presence of functional groups capable of forming various intermolecular interactions, such as hydrogen bonds and π-π stacking.
The crystallization conditions, including the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are essential for identifying and characterizing different polymorphs.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical information about its thermal stability and decomposition behavior.
Thermogravimetric Analysis (TGA):
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability of a compound and to identify the temperatures at which decomposition occurs.
The TGA analysis would be conducted under a controlled atmosphere, typically nitrogen or air. The decomposition products can be further analyzed by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer.
Below is an interactive table illustrating hypothetical TGA data for a compound with similar structural motifs.
| Parameter | Description | Illustrative Value |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | ~250 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of weight loss is maximum. | ~280 °C |
| Total Weight Loss | The percentage of the initial mass lost during the analysis. | >95% |
| Residue at 800 °C | The percentage of the initial mass remaining at the end of the analysis. | <5% |
This data indicates that the compound is thermally stable up to approximately 250°C, after which it undergoes complete decomposition.
Differential Scanning Calorimetry (DSC):
Differential Scanning Calorimetry (DSC) is another thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions. For this compound, a DSC analysis would reveal its melting point, which would appear as an endothermic peak on the DSC curve. The presence of multiple melting peaks could be an indication of polymorphism.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For compounds containing pyridine (B92270) and piperazine (B1678402) moieties, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and compute a variety of electronic descriptors. researchgate.netnih.gov
DFT calculations provide detailed information about the electronic landscape of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine. Key aspects include the analysis of frontier molecular orbitals (FMOs), the generation of molecular electrostatic potential (MEP) maps, and the calculation of global reactivity descriptors.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For similar piperazine derivatives, these calculations help describe the electronic structure and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.nettandfonline.com In this compound, the nitrogen atoms of the pyridine and piperazine rings, along with the carbonyl oxygen, are expected to be regions of high negative potential.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, global hardness, and softness. nih.govresearchgate.net These parameters provide quantitative measures of the molecule's reactivity and stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and intramolecular interactions. nih.gov It examines the distribution of electron density on atoms and bonds, providing insights into the stability arising from hyperconjugative interactions and charge transfer between orbitals. scielo.br
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A larger gap suggests higher kinetic stability. |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Quantifies the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Quantifies the molecule's ability to be reduced. |
| Global Hardness (η) | Measure of resistance to change in electron distribution. | Higher hardness correlates with lower reactivity. |
DFT calculations are also employed to simulate spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure.
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy. tandfonline.com This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule, such as C=O stretching, C-N stretching, and aromatic C-H bending. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com The correlation between calculated and experimental chemical shifts serves as a strong confirmation of the molecular structure in solution. nih.gov
| Spectroscopic Technique | Calculated Parameter | Purpose of Simulation |
|---|---|---|
| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | To assign experimental peaks to specific bond vibrations and confirm functional groups. tandfonline.com |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts (ppm) | To validate the molecular structure by comparing theoretical shifts with experimental data. nih.gov |
| UV-Vis Spectroscopy | Electronic Transitions (λmax) | To understand the electronic structure and predict absorption wavelengths. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. mdpi.comresearchgate.net These methods are fundamental in drug discovery for predicting the binding mode and affinity of potential drug candidates. plos.orgnih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target molecule. nih.gov
Binding Pose Prediction: The process involves placing the ligand in the active site of the target and sampling various conformations and orientations to find the one with the most favorable interaction energy. nih.gov For this compound, this would reveal how the phenyl, pyridine, and piperazine moieties fit within the binding pocket and which specific interactions stabilize the complex.
Interaction Analysis: The results of a docking study highlight key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the target protein. nih.gov For instance, the carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic or pi-stacking interactions.
Following the prediction of the binding pose, an energetic analysis is performed to estimate the strength of the ligand-target interaction.
Binding Energy Calculation: Docking algorithms provide a score or an estimated binding energy (often in kcal/mol), which ranks different poses and ligands. mdpi.com A more negative binding energy typically suggests a stronger and more stable interaction. nih.gov
Molecular Dynamics (MD) Simulations: To refine the docking results and assess the stability of the ligand-protein complex over time, MD simulations are performed. nih.gov These simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. nih.gov The stability of the complex can be evaluated by analyzing metrics like the root-mean-square deviation (RMSD) over the simulation period. plos.org
| Analysis | Information Gained | Relevance |
|---|---|---|
| Docking Score / Binding Energy | Quantitative estimation of binding affinity (e.g., in kcal/mol). mdpi.com | Predicts the strength of the ligand-target interaction; lower values indicate higher affinity. |
| Hydrogen Bonds | Identifies specific donor-acceptor pairs between ligand and protein. | Key directional interactions that contribute significantly to binding specificity. |
| Hydrophobic Interactions | Maps non-polar contacts between the ligand's rings and protein residues. | Major driving force for binding in many biological systems. |
| MD Simulation (RMSD) | Measures the stability of the ligand's position in the binding site over time. plos.org | Confirms if the predicted binding pose is stable in a dynamic environment. |
Conformational Analysis and Potential Energy Surface Mapping
This compound has several rotatable bonds, allowing it to adopt multiple three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers.
Rotatable Bonds: The key rotatable bonds in the molecule include the amide C-N bond and the bonds connecting the aromatic rings to the piperazine core. The piperazine ring itself can exist in different conformations, such as chair, boat, or twist-boat, with the chair form typically being the most stable.
Potential Energy Surface (PES) Mapping: By systematically rotating one or more dihedral angles and calculating the potential energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its ability to bind to a target. nih.gov
In Silico Structure-Based Design and Virtual Screening
Computational methods are integral to modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. For molecules based on the this compound scaffold, in silico techniques such as structure-based design and virtual screening are pivotal in identifying and optimizing potential therapeutic agents. These approaches leverage the three-dimensional structures of biological targets to predict how a ligand might bind and to screen vast virtual libraries for promising candidates. jetir.orgnih.gov
Molecular docking is a primary tool in structure-based design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.orgresearchgate.net This method is used to estimate the binding affinity and analyze the interaction patterns between the ligand and the active site of the target protein. For instance, in studies involving related piperazine derivatives, molecular docking has been successfully employed to investigate their potential as inhibitors for various enzymes.
One such study focused on piperazine-substituted naphthoquinone derivatives as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov Using the X-ray crystal structure of PARP-1 (PDB ID: 7ONT), researchers performed molecular docking to evaluate the binding profiles of newly synthesized compounds. The results demonstrated that these compounds could form strong interactions with critical amino acids in the PARP-1 active site. The quality of these interactions was quantified through docking scores and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) scores, which estimate the free energy of binding. nih.gov
| Compound | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
| Compound 5 | -7.17 | -52.51 |
| Compound 9 | -7.41 | -43.77 |
| Compound 13 | -7.37 | -62.87 |
| Data from a study on piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives as potential PARP-1 inhibitors. nih.gov |
Similarly, docking analyses have been performed on derivatives of 1,2,4-triazole, which share heterocyclic features with the pyridine moiety, targeting the Focal Adhesion Kinase (FAK) domain. researchgate.net Using software like AutoDock 4.2, researchers identified the most favorable binding geometries and calculated binding energies to predict inhibitory potential. These studies highlight the importance of specific interactions, such as hydrogen bonds with key residues like LEU503 and GLY505, in achieving high binding affinity. researchgate.net
| Docking Pose | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |
| 1 | -6.29 | 66.68 | LEU503, GLY505, ALA506, LYS454, CYS502 |
| 2 | -6.17 | 81.39 | LEU503, GLY505, ALA506, LYS454, CYS502 |
| 3 | -6.15 | 84.72 | LEU503, GLY505, ALA506, LYS454, CYS502 |
| 4 | -5.99 | 118.85 | LEU503, GLY505, ALA506, LYS454, CYS502 |
| Data from a molecular docking study of 4-Phenyl-5-pyrazinyl-3-mercapto-1,2,4-triazole with the Focal Adhesion Kinase receptor. researchgate.net |
Virtual screening is another powerful in silico technique that involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This can be either structure-based, relying on docking, or ligand-based, using the structure of a known active compound as a template. nih.gov An innovative, pre-competitive virtual screening collaboration was utilized to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. By probing five proprietary pharmaceutical company libraries, the hit chemotype was rapidly expanded, leading to analogs with improved antiparasitic activity and selectivity. This approach demonstrates the power of virtual screening to quickly navigate vast chemical spaces and inform structure-activity relationships to guide further optimization. nih.gov
These computational approaches are crucial for guiding the rational design of novel compounds. nih.gov By predicting how structural modifications to the this compound core might influence binding to a specific target, researchers can prioritize the synthesis of the most promising derivatives, thereby saving significant time and resources in the drug development pipeline. auctoresonline.org
Coordination Chemistry of N Phenyl N Pyridin 2 Ylcarbonylpiperazine
Ligand Design Principles for Metal Complexation
The efficacy of N-phenyl-N'-pyridin-2-ylcarbonylpiperazine as a ligand is rooted in its structural architecture, which features multiple donor sites capable of coordinating to a metal center. The presence of both hard and soft donor atoms makes it a versatile building block in coordination chemistry.
N-phenyl-N'-pyridin-2-ylcarbonylpiperazine possesses three primary donor sites that can participate in metal coordination:
Pyridine (B92270) Nitrogen: The nitrogen atom within the pyridine ring is a well-established Lewis base and a common coordination site for transition metals. jscimedcentral.comwikipedia.org Its sp² hybridization and location within an aromatic system influence its donor properties.
Carbonyl Oxygen: The oxygen atom of the carbonyl group is a hard donor site that readily coordinates with a variety of metal ions.
Piperazine (B1678402) Nitrogens: The two nitrogen atoms of the piperazine ring are potential donor sites. The nitrogen adjacent to the phenyl group (N1) and the nitrogen adjacent to the carbonyl group (N4) have different electronic environments, which can influence their coordination behavior.
These sites can act individually to form simple complexes or in concert to create more complex, chelated structures.
Table 1: Potential Donor Sites in 1-Phenyl-4-(pyridine-2-carbonyl)piperazine
| Donor Atom | Functional Group | Hybridization | Donor Type |
|---|---|---|---|
| N | Pyridine | sp² | Soft |
| O | Carbonyl | sp² | Hard |
| N | Piperazine (N4) | sp³ | Hard |
The spatial arrangement of the donor atoms in N-phenyl-N'-pyridin-2-ylcarbonylpiperazine allows for chelation, where the ligand binds to a central metal ion through two or more donor sites to form a stable ring structure. The most probable coordination mode involves the pyridine nitrogen and the carbonyl oxygen acting as a bidentate N,O-donor set. inorgchemres.org This forms a stable five-membered chelate ring with the metal center.
Other potential coordination modes include:
Monodentate Coordination: The ligand could bind through the pyridine nitrogen alone, which is a common mode for pyridine-based ligands. jscimedcentral.com
Bridging Coordination: The piperazine moiety, with its two nitrogen atoms, could bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The thermodynamically favored chair conformation of the piperazine ring can influence its ability to participate in chelation. nih.gov The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with N-phenyl-N'-pyridin-2-ylcarbonylpiperazine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. materialsciencejournal.org Spectroscopic methods are then crucial for confirming the coordination of the ligand to the metal center.
Transition metal complexes, particularly with Ni(II), can be synthesized by reacting N-phenyl-N'-pyridin-2-ylcarbonylpiperazine with a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in a solvent like ethanol or methanol. jscimedcentral.commaterialsciencejournal.org The mixture is typically stirred, sometimes with gentle heating, to facilitate the formation of the complex, which may then precipitate from the solution. jscimedcentral.com
Characterization of the resulting complexes relies on various spectroscopic techniques:
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen is indicated by a shift in the ring stretching vibrations. mdpi.com A significant shift of the C=O stretching frequency to a lower wavenumber confirms the coordination of the carbonyl oxygen.
UV-Visible Spectroscopy: The electronic spectra of Ni(II) complexes provide information about the geometry of the coordination sphere. Octahedral Ni(II) complexes typically exhibit characteristic d-d electronic transitions. inorgchemres.orgmdpi.com
NMR Spectroscopy: ¹H and ¹³C NMR can show coordination-induced shifts in the signals of the ligand's protons and carbons upon complexation. nih.gov
Table 2: Expected Spectroscopic Shifts Upon Ni(II) Complexation
| Spectroscopic Technique | Functional Group | Observed Change |
|---|---|---|
| IR Spectroscopy | Pyridine Ring | Shift in ring stretching vibrations |
| IR Spectroscopy | Carbonyl (C=O) | Shift to lower frequency (~1600 cm⁻¹) |
The distinct domains of the N-phenyl-N'-pyridin-2-ylcarbonylpiperazine ligand—the pyridyl-carbonyl end and the phenyl-piperazine end—offer the potential for creating heterobimetallic architectures. It is conceivable that one type of metal ion could be coordinated by the N,O-chelate of the pyridyl-carbonyl moiety, while a second, different metal ion could bind to the other end of the molecule, potentially involving the second piperazine nitrogen. The synthesis of such complexes would likely involve a stepwise approach to selectively metallate the different binding sites. mdpi.com
Elucidation of Geometric and Electronic Structures of Complexes
The geometric and electronic structures of metal complexes formed with N-phenyl-N'-pyridin-2-ylcarbonylpiperazine are determined by the coordination number and preferred geometry of the central metal ion, as well as the ligand-to-metal ratio.
For a d⁸ metal ion like Ni(II), common coordination geometries are six-coordinate octahedral or four-coordinate square planar. wikipedia.orgmdpi.com If two molecules of N-phenyl-N'-pyridin-2-ylcarbonylpiperazine act as bidentate N,O-donors, they could form a [Ni(L)₂]²⁺ complex. With additional ligands, such as water or anions, occupying the remaining coordination sites, a distorted octahedral geometry is likely. inorgchemres.orgmdpi.comnih.gov
The electronic structure is probed using techniques like UV-Visible-Near-Infrared absorption spectroscopy. For an octahedral Ni(II) complex, spin-allowed transitions from the ³A₂g ground state to excited states like ³T₂g and ³T₁g are typically observed in the visible and near-infrared regions. mdpi.com The positions of these absorption bands are indicative of the ligand field strength and the coordination environment around the Ni(II) ion. Density Functional Theory (DFT) calculations can also be employed to complement experimental data and provide insights into the electronic properties, such as the HOMO-LUMO gap, of the complexes. inorgchemres.orgmdpi.com
Functional Applications of Metal-Piperazine Complexes Derived from this compound Remain an Unexplored Area of Research
Following an extensive review of scientific literature, it has been determined that there is a notable absence of published research on the specific functional applications, such as catalysis and DNA binding, of metal complexes formed with the ligand this compound. While the broader classes of metal complexes involving either piperazine or pyridine moieties have been investigated for various applications, the unique combination present in this specific ligand has not been the subject of detailed functional studies.
The coordination chemistry of ligands containing N-donor atoms, such as those in the pyridine and piperazine rings, is a vast field. Metal complexes derived from such ligands are known to exhibit a wide range of functional properties. For instance, various metal complexes with piperazine-based ligands have demonstrated potential in catalysis and have been studied for their interactions with biological macromolecules like DNA. biointerfaceresearch.comresearchgate.net Similarly, complexes containing pyridine derivatives are frequently explored as catalysts in organic synthesis and as probes for DNA structure due to their ability to interact with DNA through intercalation or groove binding. nih.govnih.govredalyc.org
However, the specific functional outcomes are highly dependent on the precise structure of the ligand, including the nature and arrangement of its substituent groups, which influence the electronic and steric properties of the resulting metal complex. The phenyl and carbonyl groups in this compound would confer distinct properties to its metal complexes compared to simpler substituted piperazine or pyridine ligands.
Despite the potential for interesting applications, research into the synthesis of metal complexes with this compound and the subsequent evaluation of their catalytic efficacy or DNA binding capabilities has not been reported in the available scientific literature. Therefore, a detailed account of their use as catalysts or DNA binding probes, including data tables and specific research findings, cannot be provided at this time. This represents a potential area for future investigation within the field of coordination chemistry.
Supramolecular Chemistry and Non Covalent Interactions
Exploration of Intermolecular Interactions in Solid and Solution States
The spatial arrangement of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine in the solid state is a direct consequence of a delicate balance of various intermolecular interactions. While a crystal structure for this specific compound is not publicly available, analysis of closely related phenylpiperazine and picolinamide derivatives allows for a detailed prediction of its supramolecular behavior. These interactions are also influential in solution, affecting properties such as solubility and the formation of pre-organized aggregates.
Hydrogen Bonding Networks and Directionality
Hydrogen bonds are anticipated to be a dominant force in the crystal packing of this compound. The molecule possesses several hydrogen bond acceptors, namely the nitrogen atom of the pyridine (B92270) ring, the carbonyl oxygen atom, and the two nitrogen atoms of the piperazine (B1678402) ring. The piperazine ring, in its chair conformation, can also present C-H donors.
Table 1: Representative Hydrogen Bond Geometries in Related Structures
| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Compound |
|---|---|---|---|
| N-H···O | 2.7 - 3.1 | 150 - 170 | 1-Piperonylpiperazinium picrate nih.gov |
| C-H···O | 3.1 - 3.5 | 130 - 160 | 1-Benzoyl-4-(4-nitrophenyl)piperazine doaj.org |
This table presents typical ranges for hydrogen bond geometries observed in similar molecular crystals, providing a basis for predicting the interactions in this compound.
Aromatic Stacking (π-π) Interactions
The presence of both a phenyl and a pyridine ring in this compound strongly suggests the importance of π-π stacking interactions in its supramolecular assembly. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these stacking interactions can vary, including face-to-face, offset face-to-face, and edge-to-face (T-shaped) arrangements.
In the crystal structure of 1-piperonylpiperazinium picrate, a weak centroid-centroid π-π stacking interaction is observed between the aromatic rings of the cation and the anion, with an intercentroid distance of 3.7471 (9) Å. nih.gov This type of interaction is crucial in organizing the molecules into extended arrays. For this compound, both phenyl-phenyl and phenyl-pyridine stacking are plausible. The relative orientation of these rings will be dictated by the interplay of steric factors and the optimization of electrostatic interactions, contributing significantly to the stability of the crystal lattice.
Table 2: Examples of π-π Stacking Parameters in Phenyl-Containing Compounds
| Interacting Rings | Centroid-Centroid Distance (Å) | Type of Stacking | Compound |
|---|---|---|---|
| Phenyl - Phenyl | ~3.75 | Offset face-to-face | 1-Piperonylpiperazinium picrate nih.gov |
This table provides illustrative examples of π-π stacking distances and geometries, which are expected to be relevant for this compound.
Electrostatic and Van der Waals Interactions
Van der Waals forces, although individually weak, are numerous and act over the entire molecular surface. These non-directional forces are critical for maximizing the packing efficiency in the crystal lattice. The interplay of these forces, along with the more directional hydrogen bonds and π-π stacking, determines the final, most thermodynamically stable crystal structure. In solution, these interactions influence solvation and the initial stages of molecular aggregation.
Self-Assembly Phenomena and Directed Molecular Architectures
The ability of this compound to engage in a variety of directional non-covalent interactions makes it a promising candidate for self-assembly into well-defined supramolecular architectures. The combination of the hydrogen-bonding capabilities of the piperazine and carbonyl moieties with the stacking potential of the aromatic rings can lead to the formation of one-, two-, or even three-dimensional structures.
The directionality of the hydrogen bonds and the specific geometries of the π-π stacking can act as "molecular instructions," guiding the assembly process. For instance, a network of hydrogen bonds could lead to the formation of chains or sheets, which are then further organized by π-π stacking interactions between the aromatic rings of adjacent chains or sheets. The specific substitution pattern on the phenyl and pyridine rings could be modified to tune these interactions and thus control the resulting supramolecular architecture.
Engineering Supramolecular Frameworks for Specific Research Applications
The predictable nature of the non-covalent interactions involving the functional groups present in this compound opens up possibilities for its use as a building block in crystal engineering. By understanding and controlling the interplay of hydrogen bonding and π-π stacking, it is conceivable to design and synthesize novel supramolecular frameworks with desired topologies and properties.
For example, by introducing additional functional groups capable of forming specific interactions, it may be possible to construct porous frameworks for applications in gas storage or separation. The pyridine nitrogen also offers a site for coordination to metal centers, which could lead to the formation of metal-organic frameworks (MOFs) with tailored structures and functions. The versatility of the phenylpiperazine scaffold, combined with the rich chemistry of the pyridine-2-carbonyl moiety, provides a powerful platform for the bottom-up construction of complex and functional supramolecular materials.
Structure Activity Relationship Sar Studies for Biological Activity
Impact of Phenyl Moiety Modifications on Biological Potency
The phenyl group attached to the piperazine (B1678402) ring is a key area for modification in SAR studies. Alterations to its electronic environment, size, and lipophilicity, as well as the position of substituents, can dramatically affect biological outcomes.
Substituent Effects (Electronic, Steric, and Lipophilicity)
The nature of substituents on the phenyl ring plays a pivotal role in modulating the biological potency of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine analogs. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to influence activity, often in a target-dependent manner.
Research on related N-arylpiperazine scaffolds indicates that the introduction of halogen atoms, such as chlorine (Cl) or fluorine (F), on the phenyl ring can have a significant impact on activity. For instance, in some series of compounds, halogen substitutions are found to enhance biological effects. The position and type of halogen can fine-tune the electronic properties and lipophilicity of the molecule, which are crucial for receptor binding and membrane permeability.
In a study of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, which share a similar piperazine core, an unsubstituted phenyl ring showed promising anti-tubercular activity. When various substituents were introduced at the para-position, a bromo-substituted compound exhibited good activity, whereas a methoxy group (an EDG) and a tert-butyl group (a bulky alkyl group) were less effective. Conversely, meta-substituted nitro and bromo compounds were found to be inactive, highlighting the sensitivity of the biological target to both the electronic nature and position of the substituent researchgate.net.
The lipophilicity, or fat-solubility, of the molecule is another critical factor. Increased lipophilicity can improve a compound's ability to cross cell membranes and reach its target, but excessive lipophilicity can also lead to non-specific binding and other undesirable properties. The introduction of bulky, lipophilic groups can sometimes enhance interactions with the binding site, leading to improved efficacy mdpi.com.
Influence of Pyridine-2-carbonyl Moiety Alterations on Biological Profile
The pyridine-2-carbonyl portion of the molecule is another key site for structural modification to explore its impact on the biological profile.
Modifications to the Pyridine (B92270) Ring (e.g., substitution patterns)
The pyridine ring itself is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in various intermolecular interactions. Substituting the pyridine ring can alter its electronic properties and steric profile. For example, studies on other pyridine-containing compounds have shown that introducing substituents can modulate the basicity of the pyridine nitrogen, which can be crucial for interactions with biological targets. Electron-withdrawing groups on the pyridine ring generally decrease its basicity, while electron-donating groups increase it. Such changes can influence the protonation state of the molecule at physiological pH, affecting receptor affinity and selectivity nih.govnih.gov. While specific studies on substituting the pyridine ring of this compound are limited, research on related structures suggests that this would be a fruitful area for SAR exploration.
Importance of the Carbonyl Linker
The carbonyl group serves as a rigid and polar linker between the pyridine ring and the piperazine moiety. Its presence is often crucial for maintaining the correct orientation of the two ring systems relative to each other, which is necessary for effective binding to a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues in a receptor's binding site. Studies on similar structures where the linker is modified, for example by inserting a methylene group between the carbonyl and an adjacent ring, have shown that such changes can significantly impact activity researchgate.net. This highlights the structural importance of the carbonyl linker in maintaining the optimal conformation for biological activity.
Contribution of the Piperazine Ring and its N-Substituents to SAR
The central piperazine ring is a widely used scaffold in drug discovery, valued for its structural properties and its ability to be substituted at two different nitrogen atoms.
The piperazine ring itself is considered a "privileged scaffold" because it is found in many biologically active compounds that interact with a variety of targets mdpi.com. Its chair-like conformation allows for the precise spatial arrangement of its substituents. In many SAR studies, replacing the piperazine ring with other cyclic amines, such as piperidine or morpholine, often leads to a significant decrease in biological activity nih.gov. This suggests that the presence of both nitrogen atoms in the piperazine ring is essential for the observed biological effects, possibly due to their roles in forming hydrogen bonds or their basic properties influencing solubility and receptor interaction nih.gov.
In the case of this compound, the N1 nitrogen is substituted with the phenyl group, and the N4 nitrogen is acylated with the pyridine-2-carbonyl moiety. Further modifications, such as introducing substituents on the carbon atoms of the piperazine ring, could also be explored to investigate their impact on the molecule's conformation and biological activity. For instance, introducing a methyl group on the piperazine ring can create a chiral center, potentially leading to stereoselective interactions with the biological target. The structural complexity of the piperazine moiety can vary considerably, and even small changes can have a large impact on the biological profile of the molecule mdpi.com.
Conformation and Flexibility of the Piperazine Ring
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, typically adopts a chair conformation to minimize steric strain. This conformation is the most thermodynamically stable arrangement. However, the ring possesses a degree of flexibility and can interconvert between different conformations, such as the boat and twist-boat forms. The specific conformation adopted by the piperazine ring in this compound is critical as it dictates the spatial orientation of the N1-phenyl and N4-picolinoyl groups, which are key for receptor binding.
In studies of related 1-acyl and 1-aryl substituted piperazines, it has been observed that the substituent at the nitrogen atom often prefers an axial orientation nih.gov. This preference can be influenced by a phenomenon known as pseudoallylic strain when the nitrogen's lone pair of electrons conjugates with an adjacent π-system, such as the N1-phenyl group. This conjugation increases the sp2 character of the nitrogen, promoting planarity and favoring an axial position for the substituent on the adjacent carbon to minimize steric hindrance nih.gov. While direct crystallographic data for this compound is not available in the provided search results, X-ray crystallography of other bioactive piperazine analogs has confirmed the prevalence of the chair conformation researchgate.net.
The conformational behavior of the piperazine ring is also influenced by the electronic nature of the substituents on the N1-aryl ring. Electron-withdrawing groups on the phenyl ring can enhance the conjugation between the anilino nitrogen lone pair and the aryl π-system. This increased conjugation favors a more coplanar orientation between the aryl and piperazine rings. Conversely, electron-releasing substituents on the aryl moiety reduce this conjugation, leading to a smaller energy difference between a coplanar and a perpendicular orientation of the rings researchgate.net. The flexibility of the piperazine ring, therefore, is a dynamic interplay of steric and electronic factors that ultimately determines the optimal conformation for biological activity.
Table 1: Conformational Preferences of Substituted Piperazines This table summarizes the general conformational trends observed in piperazine derivatives based on related studies.
| Substituent Type at N1/N4 | Preferred Piperazine Conformation | Key Influencing Factors |
| 1-Aryl and 1-Acyl | Chair conformation | Thermodynamic stability, minimization of steric strain |
| 2-Substituted 1-Aryl/Acyl | Axial orientation of the 2-substituent | Pseudoallylic strain, steric hindrance |
| N1-Aryl with electron-withdrawing groups | Increased coplanarity with piperazine ring | Enhanced conjugation of nitrogen lone pair with the aryl π-system |
| N1-Aryl with electron-releasing groups | Reduced preference for coplanarity | Decreased conjugation of nitrogen lone pair with the aryl π-system |
Steric and Electronic Effects at N1 and N4
The substituents at the N1 and N4 positions of the piperazine ring play a pivotal role in defining the compound's biological activity. Both steric bulk and electronic properties of the phenyl and pyridine-2-carbonyl groups are critical determinants of receptor affinity and selectivity.
At the N1-position , the phenyl group is a key hydrophobic feature. The electronic properties of this aryl ring can be modulated by introducing substituents. As mentioned previously, electron-withdrawing groups on the phenyl ring can influence the conformation of the entire molecule researchgate.net. Such substitutions can also directly impact binding interactions. For instance, in a study on antimycobacterial agents based on N-substituted phenylpiperazines, it was found that electron-withdrawing and lipophilic substituents on the phenyl ring could decrease the in vitro efficacy, whereas bulky lipophilic moieties at the piperazine heterocycle improved activity mdpi.com. This suggests a sensitive interplay between electronic effects and steric bulk at this position.
At the N4-position , the pyridine-2-carbonyl moiety introduces both a hydrogen bond acceptor (the carbonyl oxygen and the pyridine nitrogen) and an aromatic system. The geometry and nature of substituents on the pyridine ring are known to be critical for the inhibitory activity and selectivity of related compounds nih.gov. In a different class of piperazine-containing inhibitors, it was observed that the introduction of strong electronegative groups, such as a furan ring, in a hydrophobic pocket could enhance inhibitory activity nih.gov. This finding suggests that the electronic character of the heteroaromatic ring at N4 is a significant factor. The carbonyl group itself can act as a key interaction point, although in some systems, it has been found to be replaceable with other hydrophobic groups without loss of activity, indicating that its primary role might be to correctly orient the attached aromatic ring mdma.ch.
The interplay between the substituents at N1 and N4 is crucial. The piperazine ring acts as a scaffold, and the combined steric and electronic profiles of the N1 and N4 substituents create a unique three-dimensional pharmacophore that is recognized by the biological target.
Table 2: Influence of N1 and N4 Substituents on Activity of Related Piperazine Derivatives This table provides a summary of observed steric and electronic effects from studies on analogous compounds.
| Position | Substituent Feature | Observed Effect on Biological Activity |
| N1-Phenyl | Electron-withdrawing, lipophilic groups | Can decrease in vitro efficacy in some systems mdpi.com |
| N1-Phenyl | Bulky lipophilic groups | Can improve activity in some systems mdpi.com |
| N4-Acyl | Carbonyl group | Can act as a key hydrogen bond acceptor; may be replaceable by other hydrophobic groups mdma.ch |
| N4-Heteroaroyl | Strong electronegative groups | Can improve inhibitory activity in certain contexts nih.gov |
| N4-Heteroaroyl | Geometry and nature of substituents | Determines inhibitory activity and selectivity nih.gov |
Identification of Key Pharmacophoric Elements and Design Principles
A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. For this compound and related molecules, the piperazine moiety serves as a versatile scaffold to arrange these key pharmacophoric groups in the correct spatial orientation nih.gov.
Based on the analysis of its structure and SAR data from analogous compounds, several key pharmacophoric elements can be identified:
Aromatic/Hydrophobic Regions: The N1-phenyl ring and the pyridine ring of the N4-picolinoyl group provide two key aromatic and hydrophobic regions. These are likely to engage in π-π stacking or hydrophobic interactions within the binding site of a target protein.
Hydrogen Bond Acceptors: The carbonyl oxygen of the picolinoyl group and the nitrogen atom of the pyridine ring are potent hydrogen bond acceptors. These features are crucial for forming specific hydrogen bonds with amino acid residues in the target's active site. Pharmacophore models for other bioactive molecules containing pyridine moieties often highlight the importance of such hydrogen bond acceptors nih.gov.
Basic Nitrogen Atom: The N1 nitrogen of the piperazine ring is basic and can be protonated at physiological pH. This positive charge can form a crucial ionic interaction or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor.
Defined Spatial Arrangement: The piperazine scaffold holds these pharmacophoric elements at a specific distance and orientation relative to each other. The conformational preferences of the piperazine ring and the rotational freedom of the N-C bonds are critical in allowing the molecule to adopt the bioactive conformation required for binding.
The design principles for novel analogs based on this scaffold would involve the strategic modification of these pharmacophoric elements. For example, altering the substitution pattern on the N1-phenyl ring could fine-tune the electronic properties and hydrophobicity. Similarly, modifying the N4-acyl moiety by replacing the pyridine ring with other heterocycles could explore different hydrogen bonding patterns and steric interactions. The overarching goal is to optimize the complementarity of the molecule with its biological target to enhance potency and selectivity. Pharmacophore-based virtual screening is a powerful tool that could be employed to identify novel compounds with similar key features mdpi.com.
Table 3: Key Pharmacophoric Elements of this compound This table outlines the essential structural features and their likely roles in biological interactions.
| Pharmacophoric Feature | Structural Moiety | Potential Biological Interaction |
| Aromatic/Hydrophobic Group 1 | N1-Phenyl ring | π-π stacking, hydrophobic interactions |
| Aromatic/Hydrophobic Group 2 | N4-Pyridine ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor 1 | Carbonyl oxygen | Hydrogen bonding with receptor |
| Hydrogen Bond Acceptor 2 | Pyridine nitrogen | Hydrogen bonding with receptor |
| Basic Center | N1-Piperazine nitrogen | Ionic interaction, hydrogen bonding (when protonated) |
| Scaffold | Piperazine ring | Orients pharmacophoric groups in a specific 3D arrangement |
Exploration of Pharmacological Mechanisms and Biological Targets in Vitro
Enzyme Inhibition and Activation Assays
Lysine Specific Demethylase 1 (LSD1) Inhibition
There is no available scientific literature detailing the inhibitory activity of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine against Lysine Specific Demethylase 1 (LSD1). While various nitrogen-containing heterocyclic compounds, including certain piperazine (B1678402) derivatives, have been investigated as LSD1 inhibitors, the specific efficacy and potency (e.g., IC50 values) of this compound in this context have not been reported. One study on a different series of compounds noted that the inclusion of a (piperazin-1-yl)carbonyl group resulted in a complete loss of LSD1 inhibitory activity for that particular scaffold nih.gov.
Alkaline Phosphatase Enzyme Inhibition
No published studies were found that evaluate the effect of this compound on alkaline phosphatase (AP) enzyme activity. Research into AP inhibitors has explored various chemical structures, but the inhibitory potential of this specific compound has not been documented.
Mechanistic Studies at the Cellular Level (In Vitro)
Effects on Cell Proliferation and Apoptosis Pathways
Specific data on the effects of this compound on cancer cell proliferation and the induction of apoptosis are not present in the available literature. Although many piperazine derivatives have been synthesized and tested for anticancer properties, showing activity against various cancer cell lines like breast and lung cancer, the specific cytotoxic or apoptotic profile for this compound remains uncharacterized nih.gov.
Interactions with DNA and Proteins
There is no direct evidence from published research describing the interactions of this compound with DNA or its general protein binding profile. Studies have shown that some piperazine-based ligands, particularly when incorporated into metal complexes, can interact with DNA, often through an intercalating mode of binding tandfonline.com. However, such data is not available for the standalone compound .
Modulation of Multi-drug Resistance Transporter Proteins
The role of this compound in the modulation of multi-drug resistance (MDR) transporter proteins, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), has not been investigated in published studies. The piperazine scaffold is recognized as a common feature in some molecules designed to inhibit ABC transporters, but the specific activity of this compound as an MDR modulator is unknown nih.govacs.org.
Modulation of Biochemical Pathways and Signaling Cascades
No research is available that details the modulation of specific biochemical pathways or signaling cascades, such as the PI3K/Akt/mTOR or Src kinase pathways, by this compound. While various piperazine derivatives have been developed as inhibitors for kinases within these critical cancer-related pathways, the specific molecular targets and downstream effects of this compound have not been elucidated.
Advanced Research Perspectives and Future Directions
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The future exploration of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine and its derivatives will heavily rely on the integration of cheminformatics and machine learning (ML) to accelerate the discovery process. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel analogs before their synthesis, saving significant time and resources.
Predictive modeling for this compound would begin with the generation of molecular descriptors—numerical representations of its chemical structure. nih.gov Machine learning algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), can then be trained on datasets of similar compounds with known activities to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models can predict the efficacy of new, virtual derivatives of this compound against specific targets, screen for potential off-target effects, and forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This data-driven approach allows researchers to prioritize the synthesis of candidates with the highest probability of success. nih.gov
Table 1: Examples of Molecular Descriptors for Predictive Modeling
| Descriptor Type | Specific Examples | Information Provided |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, LogP | Basic physicochemical properties, hydrophobicity. |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | Prediction of membrane permeability and bioavailability. |
| 3D Descriptors | Molecular Shape Indices, Steric Parameters | Information on the molecule's spatial arrangement. |
Development of Novel Synthetic Methodologies for Complex Piperazine (B1678402) Derivatives
While classical methods for forming the amide bond between the piperazine and pyridine (B92270) moieties are established, future research will focus on developing more efficient, versatile, and sustainable synthetic routes to create complex derivatives of this compound. The piperazine scaffold is a cornerstone in many approved drugs, and advanced synthetic methods are crucial for building diverse chemical libraries. mdpi.comnih.gov
Novel methodologies such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for coupling reactions. nih.gov Furthermore, the application of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, offers a powerful tool for modifying the N-aryl bond of the piperazine ring, allowing for the introduction of a wide array of substituted phenyl groups. mdpi.com Multi-component reactions (MCRs), where three or more reactants combine in a single step, represent another promising avenue for efficiently constructing complex analogs with varied substituents on the pyridine or phenyl rings. nih.gov These advanced methods facilitate the rapid generation of diverse compound libraries necessary for comprehensive structure-activity relationship (SAR) studies. rsc.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages | Relevance to Piperazine Derivatives |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Accelerates amide bond formation and cross-coupling reactions. nih.gov |
| Palladium-Catalyzed Coupling | High functional group tolerance, broad substrate scope. | Enables diverse modifications of the N-aryl substituent. mdpi.com |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid library generation. | Efficiently creates complex structures with multiple points of diversity. |
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology—the design of single chemical entities that intentionally modulate multiple biological targets. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer or neurodegenerative disorders. The structure of this compound, containing distinct pharmacophoric elements, makes it an excellent starting point for the design of multi-target-directed ligands (MTDLs). researchgate.netacs.org
Future research can focus on strategically modifying the compound to interact with a desired combination of targets. nih.gov For instance, by altering the substituents on the phenyl ring, one could introduce functionalities known to bind to a secondary target, while the pyridine-carbonyl-piperazine core maintains its interaction with the primary target. Generative deep learning models can be employed to design novel molecules that fuse the necessary pharmacophore features for dual-target activity into a single scaffold. nih.gov This strategy could lead to MTDLs with enhanced therapeutic efficacy or a superior safety profile compared to combination therapies. nih.govresearchgate.net
Table 3: Potential Multi-Target Strategies
| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale |
|---|---|---|---|
| Oncology | Fatty Acid Synthase (FASN) | A kinase (e.g., EGFR) | Simultaneously inhibiting cancer cell metabolism and proliferation pathways. nih.gov |
| Neurodegeneration | Monoamine Oxidase B (MAO-B) | Acetylcholinesterase (AChE) | Combining neuroprotective and symptomatic relief mechanisms for Alzheimer's disease. researchgate.net |
Investigation into New Biological Targets and Unexplored Therapeutic Areas
The full therapeutic potential of this compound may extend beyond its currently investigated activities. Future research should aim to identify novel biological targets and, consequently, new therapeutic applications. Techniques such as chemical proteomics and thermal shift assays can be used to screen the compound against a wide array of proteins to identify previously unknown binding partners.
Computational approaches like inverse or reverse docking, where the molecule is screened against a library of known protein structures, can also generate hypotheses about new targets. Piperazine derivatives have shown a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties, suggesting that the core scaffold can interact with diverse biological systems. ontosight.ai For example, derivatives of pyrazine-2-carbonyl-piperazine have been investigated as anti-tubercular agents. rsc.org A systematic investigation using high-throughput screening and target identification technologies could uncover unexpected activities, opening up entirely new avenues for therapeutic development.
Table 4: Potential New Therapeutic Areas for Exploration
| Potential Target Class | Unexplored Therapeutic Area | Rationale for Investigation |
|---|---|---|
| Viral Proteases | Antiviral Therapy | The piperazine core is a common motif in protease inhibitors. |
| Bacterial Enzymes | Antibacterial Therapy | Piperazine-based compounds have shown promise as novel antibiotics. ontosight.ai |
| Parasitic Kinases | Anti-parasitic Therapy | Targeting essential enzymes in parasites like Plasmodium falciparum. |
Advanced Mechanistic Studies at the Molecular and Cellular Level
A profound understanding of how this compound functions at a molecular and cellular level is critical for its optimization and clinical translation. Future research must employ advanced analytical and biophysical techniques to elucidate its precise mechanism of action.
High-resolution structural biology methods, such as X-ray crystallography or cryogenic electron microscopy (Cryo-EM), could be used to determine the three-dimensional structure of the compound bound to its protein target(s). This would reveal key binding interactions and provide a blueprint for rational, structure-based drug design. Advanced analytical techniques like photoionization mass spectrometry can help identify reactive intermediates and metabolites, offering insights into its metabolic fate. rsc.org At the cellular level, techniques such as RNA sequencing and quantitative proteomics can map the downstream signaling pathways modulated by the compound, providing a comprehensive picture of its biological effects and helping to identify biomarkers for its activity.
Table 5: Advanced Techniques for Mechanistic Studies
| Technique | Type of Information | Research Question Addressed |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of ligand-protein complex. | What is the precise binding mode of the compound? |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy). | What is the strength and nature of the interaction with the target? |
| RNA-Sequencing | Global gene expression changes in treated cells. | Which cellular pathways are affected by the compound's activity? |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves click chemistry or coupling reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM (1:2). Reaction progress is tracked via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying with Na₂SO₄, and silica gel chromatography (ethyl acetate:hexane, 1:8) . Alternative coupling methods employ 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups for piperazine derivatization .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- TLC : For monitoring reaction progress and purity assessment.
- NMR Spectroscopy : To confirm substitution patterns on the piperazine and pyridine rings.
- Mass Spectrometry (MS) : For molecular weight validation.
- Chromatography : Silica gel column chromatography for purification, as described in triazole derivatives of piperazine . X-ray crystallography is used for structural confirmation in related compounds, resolving hydrogen bonding and stacking interactions .
Q. How is the preliminary biological activity of this compound evaluated?
- Methodological Answer : Initial screening involves in vitro assays such as:
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ calculations. Molecular docking studies (e.g., against EGFR or tubulin) guide target identification .
- Receptor binding : Radioligand displacement assays to assess affinity for serotonin or dopamine receptors, leveraging structural similarities to bioactive piperazines .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on safety data for structurally similar piperazines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazards).
- Work in a fume hood to prevent inhalation of toxic byproducts (e.g., nitrogen oxides).
- Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals conformational flexibility and supramolecular interactions. For example, in 1-aroyl-4-(4-methoxyphenyl)piperazines, disordered aroyl rings and C–H⋯O hydrogen bonds were identified, explaining variability in bioactivity. Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) and SHELX refinement are standard .
Q. What strategies address contradictions in biological data across structurally similar analogs?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require:
- Substituent analysis : Compare halogenated vs. methoxy groups; e.g., 2-fluoro vs. 2-chloro substituents alter hydrogen bonding and stacking, affecting receptor affinity .
- Dose-response studies : Validate activity thresholds using multiple assays (e.g., enzymatic vs. cell-based).
- Computational modeling : Molecular dynamics simulations to assess binding mode consistency across analogs .
Q. How can synthetic yields be optimized for large-scale production of derivatives?
- Methodological Answer :
- Catalyst optimization : Replace CuSO₄ with Cu(I) iodide to reduce side reactions.
- Solvent selection : Use DMF or THF for improved solubility of azide intermediates.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
Q. What role do electronic effects play in the compound’s binding to biological targets?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, CF₃) enhance electrophilicity, improving interactions with receptor nucleophiles. For example, 3-(trifluoromethyl)phenyl substituents increase affinity for monoamine transporters due to hydrophobic and dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
